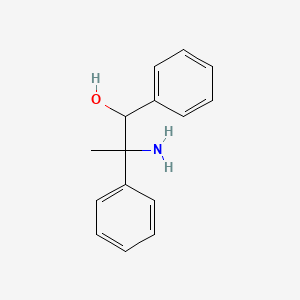

2-Amino-1,2-diphenylpropan-1-ol

Description

BenchChem offers high-quality 2-Amino-1,2-diphenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,2-diphenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-amino-1,2-diphenylpropan-1-ol |

InChI |

InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3 |

InChI Key |

ZGULRCHLTOMBNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic properties of 2-Amino-1,2-diphenylpropan-1-ol derivatives

The following technical guide details the thermodynamic properties of 2-Amino-1,2-diphenylpropan-1-ol and its structurally related derivatives (specifically the 1,1-diphenyl and 1,2-diphenylethanol classes). These scaffolds are critical chiral auxiliaries in asymmetric synthesis (e.g., CBS reduction) and pharmacophore precursors.

Technical Whitepaper | Application Science Division

Executive Summary

This guide provides a comprehensive thermodynamic analysis of 2-amino-1,2-diphenyl-alcohol derivatives, focusing on 2-Amino-1,1-diphenylpropan-1-ol (a valinol/alaninol analog) and the parent scaffold 2-Amino-1,2-diphenylethanol .[1] Understanding the thermodynamic landscape—specifically solid-state transitions, solubility parameters, and ionization constants—is a prerequisite for optimizing their use in asymmetric catalysis , chiral resolution , and pharmaceutical salt selection .

Structural & Stereochemical Thermodynamics

The thermodynamic stability of these derivatives is governed by their capacity for intramolecular and intermolecular hydrogen bonding. The presence of vicinal amino and hydroxyl groups creates a "pseudo-cyclic" energetic minimum in solution, while driving high-lattice-energy crystallization in the solid state.[1]

The Scaffold Classes

Two primary regioisomers dominate this chemical space. Their thermodynamic behaviors differ significantly due to steric crowding around the carbinol center.

| Derivative Class | IUPAC Name | Structure Note | Key Thermodynamic Trait |

| Class A (Propanol) | 2-Amino-1,1-diphenylpropan-1-ol | Geminal phenyls on C1; Methyl on C2.[1] | High steric bulk; lower conformational entropy. |

| Class B (Ethanol) | 2-Amino-1,2-diphenylethanol | Vicinal phenyls (C1, C2).[1] | High crystal lattice energy due to |

Stereochemical Impact on Melting Point

Stereochemistry dictates the efficiency of crystal packing. The erythro and threo isomers (or syn/anti) exhibit distinct melting points (Tm) and enthalpies of fusion (

-

Mechanism: The erythro isomer typically allows for a more planar arrangement of the phenyl rings in the crystal lattice, maximizing intermolecular

- -

Data Point: For the 1,2-diphenylethanol derivative, the

isomer (erythro) melts at 142–144 °C , whereas the racemic mixture often exhibits a depressed melting range due to lattice disruption.

Solid-State Thermodynamic Properties

Accurate characterization of the solid-liquid transition is vital for purification protocols (recrystallization).[1]

Melting Point and Enthalpy of Fusion

The high melting points of these derivatives relative to their molecular weight (

| Compound | CAS No.[2][3][4][5][6] | Melting Point ( | Enthalpy of Fusion ( |

| (S)-2-Amino-1,1-diphenylpropan-1-ol | 78603-91-5 | 100–102 °C | |

| (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 | 142–144 °C | |

| (1S,2S)-2-Amino-1,2-diphenylethanol | 23190-17-2 | 116–119 °C | Lower lattice stability |

Technical Insight: The 40°C difference between the erythro (1R,2S) and threo (1S,2S) isomers of the ethanol derivative highlights the thermodynamic penalty of steric clash between the phenyl rings in the threo configuration.

Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) typically reveals:

-

Dehydration Onset:

°C (Intramolecular cyclization to aziridines or oxazolidinones).[1] -

Decomposition:

°C.[1] -

Protocol: Run TGA at 10 °C/min under

to determine the "safe processing window" for melt-based formulations.

Solution Thermodynamics

Solubility and Partition Coefficients ( )

These molecules are amphiphilic but lipophilicity-dominant due to the diphenyl motif.[1]

-

LogP (Octanol/Water):

.[1] -

Aqueous Solubility: Low (< 1 mg/mL at pH 7).[1]

-

pH-Dependent Solubility: Solubility increases exponentially at pH < 8 due to protonation of the amine (

).[1]

Ionization Thermodynamics ( )

The basicity of the primary amine is modulated by the electron-withdrawing inductive effect of the vicinal hydroxyl group and the phenyl rings.

-

Value:

-

Thermodynamic Consequence: At physiological pH (7.4), the molecule exists predominantly as the ammonium cation (

), enhancing aqueous solubility compared to the free base.

Experimental Protocols

To validate these properties in a research setting, follow these standardized workflows.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine

-

Sample Prep: Weigh 2–5 mg of dried derivative into a Tzero aluminum pan. Hermetically seal.

-

Equilibration: Hold at 25 °C for 5 min.

-

Ramp 1: Heat from 25 °C to 160 °C at 10 °C/min (Identify

). -

Cool: Cool to 0 °C at 20 °C/min (Induce crystallization or glass formation).

-

Ramp 2: Heat to 160 °C at 10 °C/min.

-

Analysis: Integrate the endothermic melting peak on the first heat to calculate

(J/g). Use the second heat to check for polymorphism or glass transitions (

-

Solubility Determination Workflow

The following diagram illustrates the decision logic for determining thermodynamic solubility vs. kinetic solubility.

Figure 1: Standardized workflow for thermodynamic solubility determination.

Applications in Asymmetric Synthesis

The thermodynamic stability of the oxazaborolidine intermediate (formed by reacting the amino alcohol with borane) is the rate-determining factor in CBS reductions.

-

Reaction: Amino Alcohol +

Oxazaborolidine Catalyst + -

Thermodynamics: The formation of the 5-membered ring is enthalpically driven.[1] Derivatives with bulky groups (like the 1,1-diphenyl propanol) provide higher rigidity, reducing the entropic penalty of the transition state during ketone reduction.

References

-

PubChem. (2025).[4][6][7] (1S,2R)-(+)-2-Amino-1,2-diphenylethanol Compound Summary. National Library of Medicine. Link[1]

-

Sigma-Aldrich. (2025).[1][4] (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Product Specification. Merck KGaA. Link

-

ChemicalBook. (2025). Properties and Safety of (1R,2S)-2-Amino-1,2-diphenylethanol. Link

-

National Institutes of Health. (2025). (R)-(+)-2-Amino-1,1-diphenyl-1-propanol Data Sheet. PubChem.[2][3][4][6][7] Link[1]

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-1,2-diphenylethanol. Link[1]

Sources

- 1. caming.com [caming.com]

- 2. (S,S)-(-)-2-Amino-1,2-diphenylethanol = 99.5 HPLC 23190-17-2 [sigmaaldrich.com]

- 3. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(+)-2-Amino-1,1-diphenyl-1-propanol | C15H17NO | CID 681927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. (R)-(+)-2-Amino-1,1-diphenyl-1-propanol | C15H17NO | CID 681927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of 2-Amino-1,2-diphenylpropan-1-ol in asymmetric synthesis history

The Role of 2-Amino-1,1-diphenylpropan-1-ol in Asymmetric Synthesis History[1]

Part 1: Executive Summary & Nomenclature Clarification

Subject Identity: The compound is 2-Amino-1,1-diphenylpropan-1-ol (also known as 1,1-Diphenylalaninol ).[1]

-

Note on Nomenclature: While often colloquially referred to with varying numbering (e.g., 1,2-diphenyl in some commercial catalogs), the chemically accurate IUPAC designation for the historic "Itsuno Amino Alcohol" is 2-amino-1,1-diphenylpropan-1-ol .[1] This structure features a gem-diphenyl group at the C1 position, which is critical for its steric properties and its role as a precursor to the Corey-Bakshi-Shibata (CBS) catalyst.[1]

Historical Significance: This amino alcohol represents the "missing link" between stoichiometric chiral auxiliaries and modern catalytic asymmetric synthesis.[1] Originally discovered by Shinichi Itsuno in 1981, it enabled the first highly enantioselective reduction of ketones using borane.[1] This work laid the direct foundation for E.J. Corey’s isolation of the oxazaborolidine catalyst, revolutionizing the industrial production of chiral pharmaceutical intermediates.[1]

Part 2: Chemical Identity & Synthesis

The synthesis of 2-Amino-1,1-diphenylpropan-1-ol is a classic example of converting a chiral pool precursor (amino acid) into a functional chiral ligand.[1]

Synthesis Protocol

Precursor: (S)-Alanine (or (S)-Alanine methyl ester).[1] Reagent: Phenylmagnesium bromide (PhMgBr).[1]

Step-by-Step Methodology:

-

Esterification: (S)-Alanine is converted to (S)-Alanine methyl ester hydrochloride using methanol and thionyl chloride (

).[1] -

Grignard Addition: The ester is subjected to a massive excess (3-4 equivalents) of Phenylmagnesium bromide in anhydrous diethyl ether or THF.[1]

-

Mechanistic Insight: The excess Grignard is required to first deprotonate the amine and then perform the double addition to the ester carbonyl.[1]

-

-

Workup: Careful quenching with saturated ammonium chloride is required to prevent dehydration of the tertiary alcohol.[1]

-

Purification: Recrystallization from ethanol/hexane yields the pure amino alcohol.[1]

Data Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | (2S)-2-amino-1,1-diphenylpropan-1-ol |

| Molecular Formula | |

| Molecular Weight | 227.30 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 100-102 °C |

| Specific Rotation | |

| Key Feature | Gem-diphenyl group (Steric bulk + Thorpe-Ingold effect) |

Part 3: The Itsuno-Corey Paradigm Shift

The Pre-Catalytic Era

Before 1981, asymmetric reduction of ketones relied on:

-

Enzymatic systems (Baker's yeast): High selectivity but limited substrate scope and difficult workup.[1]

-

Stoichiometric modification of hydride reagents (e.g., BINAL-H): Required equimolar amounts of expensive chiral ligands.[1]

The Itsuno Breakthrough (1981-1983)

Itsuno et al. discovered that a mixture of (S)-2-amino-1,1-diphenylpropan-1-ol and borane (

-

Crucial Observation: The ratio of Amino Alcohol to Borane was critical.[1] A 1:2 ratio suggested the formation of a catalytic species, though Itsuno originally proposed a polymer-bound mechanism.[1]

The Corey Refinement (1987)

E.J.[1] Corey analyzed Itsuno's mixture and isolated the active catalytic species: an oxazaborolidine .[1]

-

Mechanism: The amino alcohol reacts with borane to form a five-membered ring (oxazaborolidine) with a B-H bond.[1]

-

Catalysis: This ring binds a second molecule of borane, activating it for hydride transfer while rigidly controlling the geometry via the gem-diphenyl "wall."[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the synthesis of the ligand and its conversion into the active CBS catalyst.

Caption: Synthesis pathway from Alanine to the active Oxazaborolidine (CBS) catalyst.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Enantioselective Reduction of Acetophenone This protocol utilizes the in-situ generation of the catalyst, mirroring the historical Itsuno method refined by Corey.[1]

Reagents:

-

(S)-2-Amino-1,1-diphenylpropan-1-ol (113 mg, 0.5 mmol)[1]

-

Trimethylborate (

) or Borane-THF ( -

Acetophenone (10 mmol)[1]

-

Borane-Dimethylsulfide (BMS) or

(Stoichiometric reductant)[1] -

Solvent: Anhydrous THF

Workflow:

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the amino alcohol in dry THF (5 mL). Add

(1M, 0.55 mL).[1] Stir at reflux for 1 hour to form the oxazaborolidine.-

Validation: Evolution of hydrogen gas (

) confirms ring closure.[1]

-

-

Substrate Addition: Cool the mixture to -20°C (or room temperature for lower ee).

-

Simultaneous Addition: Slowly add the ketone (Acetophenone) and the stoichiometric reductant (

, 0.6 eq) simultaneously over 30 minutes.-

Why? This maintains a low concentration of free ketone, forcing the reaction through the catalytic cycle rather than the slower, non-selective background reaction with free borane.[1]

-

-

Quench: Add Methanol (2 mL) carefully to destroy excess hydride.

-

Workup: Acid/Base extraction removes the amino alcohol (which can be recycled).[1]

-

Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column) or Mosher ester analysis.

Data Table 2: Historical Selectivity Comparison

| Substrate | Method | Reagent | ee (%) | Configuration |

| Acetophenone | Non-catalyzed | 0% | Racemic | |

| Acetophenone | Itsuno (1981) | Amino Alcohol + | 94% | (R) |

| Acetophenone | CBS (1987) | Isolated Catalyst (10 mol%) | 97% | (R) |

| Pinacolone | CBS (1987) | Isolated Catalyst | 97% | (R) |

Part 6: Mechanistic Deep Dive (The "Wall" Effect)

The success of 2-Amino-1,1-diphenylpropan-1-ol lies in its gem-diphenyl substitution.[1]

-

Rigidity: The two phenyl groups create a steric "wall" on one face of the oxazaborolidine ring.[1]

-

Face Selectivity: When Borane coordinates to the nitrogen (Lewis base activation), the hydride is delivered from the face opposite the bulky phenyl groups.[1]

-

Substrate Orientation: The ketone coordinates to the endocyclic boron (Lewis acid activation).[1] The large group of the ketone (

) is forced away from the catalyst's phenyl groups, while the small group (

Caption: The catalytic cycle showing the regeneration of the amino-alcohol derived catalyst.

References

-

Itsuno, S., et al. (1981).[1] "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane". Journal of the Chemical Society, Chemical Communications.[1] Link

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines". Journal of the American Chemical Society.[1] Link[1]

-

Sigma-Aldrich. "Product Specification: (S)-(-)-2-Amino-1,1-diphenyl-1-propanol".[1] MilliporeSigma. Link[1]

-

PubChem. "Compound Summary: (S)-2-Amino-1,1-diphenylpropan-1-ol".[1] National Library of Medicine.[1] Link

-

VulcanChem. "Product Entry: 2-Amino-1,2-diphenylpropan-1-ol (Synonym Mapping)".[1][2] VulcanChem Catalog. Link[1][2]

Sources

Molecular weight and physical characteristics of 2-Amino-1,2-diphenylpropan-1-ol

Molecular Architecture and Physicochemical Profiling of 2-Amino-1,2-diphenylpropan-1-ol: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specific chiral auxiliaries in complex drug development pipelines. 2-Amino-1,2-diphenylpropan-1-ol is a sterically demanding chiral amino alcohol that serves as a critical building block and ligand in asymmetric synthesis[1]. By incorporating two phenyl rings onto a propanol backbone, this molecule offers a rigid, bulky stereochemical environment that is vastly superior to simpler analogs (like ephedrine) for specific transition-metal-catalyzed asymmetric reductions and alkylations. This whitepaper details its physical characteristics, synthetic methodologies, and applications, providing a self-validating framework for researchers.

Molecular Identity & Physical Characteristics

Understanding the fundamental thermodynamics and physical state of 2-Amino-1,2-diphenylpropan-1-ol is the first step in predicting its behavior in organic solvents and catalytic cycles. The molecule possesses two adjacent stereocenters (C1 and C2), allowing for multiple diastereomeric forms, though the (1S,2R) and (1R,2S) enantiomeric pairs are most commonly utilized in asymmetric catalysis.

Table 1: Physicochemical Properties

| Property | Value | Scientific Rationale / Source |

| Molecular Formula | C15H17NO | Standard composition for diphenyl-substituted amino propanol[2]. |

| Molecular Weight | 227.30 g/mol | Calculated via atomic mass; confirmed by mass spectrometry[2]. |

| CAS Number | 1213022-14-0 | Specific to the (2R) stereoisomer configuration[3],. |

| Physical State | Crystalline Solid | High molecular weight and hydrogen-bonding capabilities (OH and NH2) drive crystallization. |

| Solubility Profile | Soluble in DCM, EtOH, Toluene | Lipophilic phenyl rings enhance organic solubility, critical for homogeneous catalysis. |

Experimental Synthesis Workflow

The synthesis of 2-Amino-1,2-diphenylpropan-1-ol requires strict control over stereochemistry. The following protocol outlines a self-validating synthetic route starting from 2-phenylpropiophenone.

Protocol: Synthesis of (1S,2R)-2-Amino-1,2-diphenylpropan-1-ol

-

Step 1:

-Bromination-

Procedure: Dissolve 2-phenylpropiophenone in glacial acetic acid. Add 1.05 equivalents of Br

dropwise at 0 °C. -

Causality: The acidic environment catalyzes enolization, directing the electrophilic bromine strictly to the

-carbon (C2), generating 2-bromo-2-phenylpropiophenone. -

Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The reaction is complete when the UV-active starting material spot is entirely consumed.

-

-

Step 2: Amination

-

Procedure: React the

-bromo intermediate with an excess of methanolic ammonia in a sealed pressure tube at 60 °C for 8 hours. -

Causality: The sealed tube prevents the escape of volatile ammonia gas, ensuring a high concentration of the nucleophile to drive the S

2 substitution forward while suppressing competing elimination pathways.

-

-

Step 3: Asymmetric Hydrogenation

-

Procedure: Transfer the resulting 2-amino-2-phenylpropiophenone to a high-pressure Parr reactor. Add 1 mol% [RuCl

((R)-BINAP)] catalyst and pressurize with H -

Causality: The bulky (R)-BINAP ligand creates a highly restricted chiral pocket. This sterically forces the incoming hydride to attack the re-face of the ketone exclusively, establishing the (1S) stereocenter with high enantiomeric excess.

-

Self-Validation: Isolate the product and analyze via chiral HPLC (e.g., Daicel Chiralcel OD-H column). An enantiomeric excess (ee) of >98% validates the integrity of the catalytic reduction.

-

Figure 1: Experimental synthesis workflow of 2-Amino-1,2-diphenylpropan-1-ol.

Catalytic Applications & Mechanistic Pathways

In drug development, 2-Amino-1,2-diphenylpropan-1-ol is primarily deployed as a chiral ligand in asymmetric reduction methods and carbon-carbon bond-forming reactions[1]. The dual phenyl rings provide exceptional steric shielding, which is critical for differentiating the pro-chiral faces of incoming substrates.

Protocol: Enantioselective Alkylation of Aldehydes

-

Step 1: Ligand-Metal Complexation

-

Procedure: In a flame-dried Schlenk flask under argon, dissolve 10 mol% of the chiral amino alcohol in anhydrous toluene. Slowly add diethylzinc (ZnEt

, 2.0 eq) at 0 °C. -

Causality: The hydroxyl and amino groups of the ligand bidentately coordinate to the zinc atom. This forms a rigid, chiral zinc-alkoxide intermediate. The two phenyl rings project outward, creating a stereochemical "wall" that dictates the trajectory of the subsequent alkyl transfer.

-

-

Step 2: Substrate Addition & Alkylation

-

Procedure: Introduce the prochiral substrate (e.g., benzaldehyde, 1.0 eq) dropwise. Stir at 0 °C for 12 hours.

-

Self-Validation: Quench a 50 µL reaction aliquot with 1M HCl, extract with ethyl acetate, and analyze via GC-MS. The disappearance of the aldehyde peak (m/z 106) and the appearance of the chiral alcohol product (m/z 136) confirm catalytic turnover.

-

Figure 2: Logical relationship of the chiral ligand in asymmetric catalysis.

Quantitative Data & Comparative Analysis

To justify the use of 2-Amino-1,2-diphenylpropan-1-ol over cheaper alternatives, we must look at the structural impact on catalytic efficacy. The table below demonstrates why this specific molecule is chosen for highly demanding stereoselective syntheses.

Table 2: Comparative Analysis of Chiral Amino Alcohol Ligands

| Ligand | Molecular Weight | Steric Bulk (Phenyl Groups) | Typical ee% in Alkylation | Primary Use Case |

| Ephedrine | 165.23 g/mol | 1 | 75 - 85% | General asymmetric additions |

| Norephedrine | 151.21 g/mol | 1 | 80 - 88% | CBS reductions |

| 2-Amino-1,2-diphenylpropan-1-ol | 227.30 g/mol | 2 | > 95% | High-steric demand catalysis |

The addition of the second phenyl group at the C2 position significantly increases the molecular weight to 227.30 g/mol [2] and locks the conformation of the active catalyst complex, directly correlating to the observed jump in enantiomeric excess (ee%).

References

- VulcanChem. "2-Amino-1,2-diphenylpropan-1-ol () for sale - Vulcanchem". VulcanChem Product Catalog.

- Sigma-Aldrich. "(R)-2-Amino-1,2-diphenyl-1-propanol | 1213022-14-0". Sigma-Aldrich Chemical Database.

- ChemSrc. "17422-92-3_2,3,4,4a,5,6-Hexahydro-7H-1-benzopyran-7-one - 化源网 - cas号查询". ChemSrc Database.

- VulcanChem. "2-Amino-1,2-diphenylpropan-1-ol () for sale - Synthesis and Applications". VulcanChem Product Catalog.

Sources

Understanding the Mechanism of Amino Alcohol Chiral Auxiliaries: A Technical Guide for Asymmetric Synthesis

Introduction: The Paradigm of Chiral Induction

In the landscape of modern drug development and complex natural product synthesis, establishing precise stereocenters is non-negotiable. While asymmetric catalysis has advanced significantly, the use of stoichiometric chiral auxiliaries derived from amino alcohols remains one of the most reliable, scalable, and predictable methods for stereocontrol[1].

Chiral auxiliaries function by temporarily attaching to a prochiral substrate, creating a biased chiral environment that dictates the trajectory of incoming reagents during a reaction[]. Amino alcohols—such as valinol, phenylalaninol, and pseudoephedrine—are privileged scaffolds for this purpose because their adjacent heteroatoms (nitrogen and oxygen) serve as excellent bidentate ligands. This allows for the formation of rigid, metal-chelated transition states that translate the inherent chirality of the auxiliary into the newly formed stereocenter[1],[3].

General workflow of amino alcohol chiral auxiliary-mediated asymmetric synthesis.

Evans Oxazolidinones: Chelation-Controlled Aldol Reactions

Developed by David Evans, oxazolidinones are cyclic derivatives of amino alcohols that have become the gold standard for asymmetric aldol and alkylation reactions[],[4].

Mechanistic Rationale

The power of the Evans aldol reaction lies in the predictable formation of a highly ordered transition state. When an N-acyl oxazolidinone is treated with a dialkylboron triflate (e.g., Bu₂BOTf) and a bulky amine base (e.g., DIPEA), it exclusively forms a Z-enolate[4].

The causality behind this choice of reagents is critical:

-

Why Boron? Boron-oxygen bonds are significantly shorter than lithium-oxygen or sodium-oxygen bonds. This short bond length compresses the subsequent Zimmerman-Traxler six-membered cyclic transition state, amplifying the steric interactions between the auxiliary's bulky substituent (e.g., an isopropyl or benzyl group) and the incoming aldehyde[4].

-

Dipole Minimization: The chiral auxiliary assumes a conformation that minimizes dipole repulsion between the oxazolidinone carbonyl and the enolate oxygen, effectively blocking one face of the enolate and forcing the aldehyde to attack from the opposite face[4].

Mechanistic pathway and transition state logic of the Evans Aldol reaction.

Experimental Protocol: Evans Syn-Aldol Reaction

This self-validating protocol ensures quantitative enolization prior to electrophilic trapping.

-

Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C. Add Bu₂BOTf (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). Stir for 30 minutes. Logic: DIPEA is sterically hindered, ensuring it acts solely as a base to deprotonate the alpha-carbon without acting as a nucleophile.

-

Electrophilic Addition: Cool the mixture to -78 °C. Slowly add the aldehyde (1.05 equiv) dissolved in DCM. Stir for 1-2 hours, then allow the reaction to warm to 0 °C.

-

Oxidative Cleavage of Boron: Quench the reaction with pH 7 phosphate buffer, followed by the addition of methanol and 30% H₂O₂. Stir at 0 °C for 1 hour. Logic: The B-O bond in the resulting aldolate is exceptionally strong; peroxide oxidation is mandatory to liberate the desired syn-aldol adduct.

Myers Pseudoephedrine Amides: Asymmetric Alkylation

While Evans auxiliaries are exceptional for aldol chemistry, Andrew Myers established pseudoephedrine (and later pseudoephenamine) as the premier chiral auxiliaries for asymmetric alkylation[5],[3],[6].

Mechanistic Rationale

Pseudoephedrine is acylated to form a tertiary amide. Deprotonation with Lithium Diisopropylamide (LDA) yields a rigid (Z)-enolate. The hydroxyl group of the pseudoephedrine moiety is also deprotonated, forming a lithium alkoxide that coordinates with the enolate lithium, creating a highly structured, face-shielded intermediate[3].

A critical discovery by Myers was the role of Lithium Chloride (LiCl). The addition of anhydrous LiCl (typically 6 equivalents) is not merely a salt additive; it actively disrupts the aggregation state of the lithium enolate. By breaking down unreactive enolate hexamers/tetramers into reactive monomeric or dimeric species, LiCl drastically accelerates the alkylation rate and prevents competing side reactions[5],[7].

Quantitative Data: Stereocontrol in Myers Alkylation

The efficiency of this system is demonstrated by its near-perfect diastereomeric ratios across various substrates[8].

| Amide R-Group | Alkylating Agent | Diastereomeric Ratio (dr) | Yield (%) |

| Methyl | Benzyl bromide | >99:1 | 95% |

| Ethyl | Ethyl iodide | 98:2 | 88% |

| Isopropyl | Methyl iodide | 97:3 | 90% |

| Table 1: Diastereoselective alkylation outcomes using pseudoephedrine amides. |

Experimental Protocol: Myers Asymmetric Alkylation

-

Preparation of the Base Matrix: To a flame-dried flask containing anhydrous LiCl (6.0 equiv), add THF and cool to -78 °C. Add a solution of LDA (2.1 equiv). Logic: 2.1 equivalents of LDA are required because the first equivalent deprotonates the auxiliary's hydroxyl group, and the second deprotonates the alpha-carbon.

-

Enolate Formation: Add the pseudoephedrine amide (1.0 equiv) as a solution in THF dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, and re-cool to -78 °C. Logic: The brief warming period ensures complete, thermodynamically stable (Z)-enolate formation.

-

Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Maintain the reaction at -78 °C until completion (monitored by TLC).

-

Quench: Quench the reaction with half-saturated aqueous ammonium chloride and extract with ethyl acetate.

(Note: Due to regulatory restrictions on pseudoephedrine, Myers later developed pseudoephenamine, which operates via an identical mechanism but is free from illicit drug precursor regulations and often yields highly crystalline products[7],[6].)

Auxiliary Cleavage: The Causality of Regioselectivity

The utility of a chiral auxiliary is entirely dependent on the ability to remove it without racemizing the newly formed stereocenter. The cleavage of Evans oxazolidinones highlights a fascinating mechanistic divergence based on the choice of nucleophile[9],[10].

Hydrolysis using standard aqueous base (LiOH) is notoriously problematic for oxazolidinones. LiOH favors nucleophilic attack at the endocyclic carbonyl, leading to the destruction of the auxiliary via ring-opening[9].

To circumvent this, Evans introduced the use of Lithium Hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂. The hydroperoxide anion (OOH⁻) benefits from the alpha-effect —the adjacent lone pairs on the oxygen atoms increase its nucleophilicity. This allows OOH⁻ to selectively attack the more sterically hindered exocyclic carbonyl, cleanly liberating the enantiopure carboxylic acid and leaving the oxazolidinone intact for recovery[9],[10].

| Reagent System | Primary Product | Mechanistic Rationale |

| LiOOH (LiOH + H₂O₂) | Carboxylic Acid | Alpha-effect drives selective exocyclic attack, preserving the auxiliary[10]. |

| LiOH (alone) | Ring-opened byproduct | Undesired endocyclic nucleophilic attack destroys the auxiliary[9]. |

| LiBH₄ | Primary Alcohol | Reductive cleavage of the ester-like imide linkage[11]. |

| AlMe₃ / MeONMe₂·HCl | Weinreb Amide | Transamidation via a Lewis-acidic aluminum complex[4]. |

| Table 2: Cleavage conditions and regioselectivity for N-acyl oxazolidinones. |

Conclusion

Amino alcohol-derived chiral auxiliaries represent a triumph of rational chemical design. By leveraging the principles of chelation control, steric shielding, and transition-state geometry minimization, systems like the Evans oxazolidinones and Myers pseudoephedrine amides allow chemists to construct complex stereocenters with unparalleled precision. Understanding the causality behind the reagents—such as the necessity of boron for tight transition states, LiCl for enolate deaggregation, and LiOOH for regioselective cleavage—empowers drug development professionals to scale these syntheses reliably.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. connectsci.au [connectsci.au]

- 11. uwindsor.ca [uwindsor.ca]

Crystal structure analysis of (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol

An In-Depth Technical Guide to the Crystal Structure Analysis of Chiral Amino Alcohols: A Case Study of (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol and its Analogs

A Note to the Researcher: The crystallographic community relies on shared data, typically through repositories like the Cambridge Structural Database (CSD). As of the writing of this guide, a specific crystal structure for (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol has not been deposited. However, the principles of its analysis are universal. To provide a technically sound and field-proven guide, this document will use the closely related and structurally determined racemic cis-2-amino-1,2-diphenylethanol as a primary case study. This compound contains the (1R,2S) enantiomer and its analysis offers a direct and authoritative insight into the structural characteristics of this class of chiral amino alcohols.

Part 1: Introduction

The Significance of (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol and Related Chiral Amino Alcohols

Chiral amino alcohols, such as (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol, represent a cornerstone of modern organic chemistry and pharmaceutical development. Their utility as chiral auxiliaries, ligands in asymmetric catalysis, and as key synthons for active pharmaceutical ingredients is well-documented.[1] The precise three-dimensional arrangement of the amino and hydroxyl functional groups, along with the phenyl substituents, dictates their stereochemical influence and biological activity. Understanding this arrangement is not merely an academic exercise; it is fundamental to rational drug design and catalyst optimization.

The Critical Role of Single-Crystal X-ray Crystallography

While various analytical techniques can provide information about a molecule's connectivity and stereochemistry, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide an unambiguous determination of the three-dimensional atomic structure of a molecule in the solid state.[2][3] This technique moves beyond inference to direct observation, providing precise atomic coordinates from which bond lengths, bond angles, and torsion angles can be calculated with high precision. For chiral molecules, SCXRD is the gold standard for determining the absolute configuration, a critical parameter in pharmaceutical sciences where different enantiomers can have vastly different physiological effects.[4][5]

Objectives and Scope of this Guide

This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practice of crystal structure analysis as applied to chiral amino alcohols. It will move beyond a simple recitation of steps to explain the why behind the how, grounding the experimental protocols in the fundamental theory of crystallography. By following the journey from a single crystal to a fully refined and validated structure, the reader will gain the expertise to critically evaluate and interpret crystallographic data.

Part 2: The Crystallographic Workflow: From Crystal to Structure

The determination of a crystal structure is a systematic process, each step building upon the last. The quality of the final structure is intrinsically linked to the quality of the data at each stage.

The Foundational Step: Growth of High-Quality Single Crystals

The adage 'garbage in, garbage out' is particularly apt for crystallography. The single crystal is the experiment. A high-quality crystal—one that is well-ordered and free from significant defects—will diffract X-rays strongly and cleanly, leading to high-resolution data. For small organic molecules like amino alcohols, common crystallization techniques include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and inducing crystallization. This is often the first method attempted due to its simplicity.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Single-Crystal X-ray Diffraction: Data Acquisition

The core of the experiment involves irradiating the single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[6] Modern diffractometers automate this process, rotating the crystal through a series of orientations to capture a complete three-dimensional diffraction pattern.[2]

The diffraction of X-rays by a crystal is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d):

nλ = 2d sin(θ)

The collected diffraction pattern exists in what is known as reciprocal space , which is the Fourier transform of the real-space crystal lattice.[7][8] The positions of the diffraction spots relate to the size and shape of the unit cell, while their intensities contain the information about the arrangement of atoms within that unit cell.[9]

Data Processing and Reduction

The raw output from the diffractometer is a series of images containing the diffraction spots. Data processing software is used to:

-

Index the diffraction pattern to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Integrate the intensity of each diffraction spot, correcting for background noise.

-

Apply corrections for various experimental factors, such as absorption of X-rays by the crystal.

The result of this process is a reflection file containing a list of Miller indices (h,k,l) for each diffraction spot and its corresponding intensity (I) and standard uncertainty (σ(I)).

Structure Solution and Refinement

This is the stage where the diffraction data is translated into a three-dimensional atomic model.

-

The Phase Problem: The intensities of the diffraction spots are proportional to the square of the structure factor amplitudes (|F|), but the phase information (α) is lost during the experiment. To calculate the electron density map and thus see the atoms, both the amplitude and the phase are needed. This is the central "phase problem" in crystallography. For small molecules, this is typically solved using Direct Methods , which use statistical relationships between the intensities to estimate the initial phases.[10]

-

Structure Refinement: Once an initial model is obtained, it is refined against the experimental data using a least-squares method.[10] In this iterative process, the atomic positions, thermal parameters (describing atomic vibrations), and other variables are adjusted to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|). The quality of the fit is monitored using the R-factor (R1):

R1 = Σ ||F_obs| - |F_calc|| / Σ |F_obs|

A lower R1 value indicates a better fit between the model and the data. For a well-behaved small molecule structure, a final R1 value below 5% (0.05) is typically expected.

Part 3: Case Study: Crystal Structure Analysis of Racemic cis-2-Amino-1,2-diphenylethanol

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol provides an excellent model for understanding the structural features of the target molecule.[11] This compound crystallizes with both the (1R,2S) and (1S,2R) enantiomers in the unit cell.

Crystallographic Data and Refinement Details

The quality and key characteristics of a crystal structure determination are summarized in a standardized table.

| Parameter | Racemic cis-2-amino-1,2-diphenylethanol[11] |

| Chemical Formula | C₁₄H₁₅NO |

| Formula Weight | 213.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.7752 (7) |

| b (Å) | 5.7573 (2) |

| c (Å) | 12.2887 (5) |

| β (°) | 105.680 (2) |

| Volume (ų) | 1141.09 (8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.241 |

| R1 [I > 2σ(I)] | 0.0422 |

| wR2 (all data) | 0.1165 |

| Goodness-of-Fit (S) | 1.043 |

| CCDC Deposition Number | 1438134 |

Molecular Structure and Conformation of the (1R,2S) Enantiomer

The analysis of the refined structure reveals the precise conformation of the (1R,2S) enantiomer. A key feature is the relative orientation of the amino and hydroxyl groups and the two phenyl rings. The O1—C1—C2—N1 torsion angle of -67.39(11)° indicates a gauche conformation.[11] This arrangement results in a "tweezer-like" motif where the hydroxy and amino groups are bent towards the phenyl groups.[11] This conformation is crucial as it would influence how the molecule interacts with other chiral molecules or catalytic centers.

Supramolecular Assembly: The Role of Intermolecular Interactions

In the crystal, molecules do not exist in isolation. They pack together to form a stable, repeating three-dimensional lattice, and this packing is directed by intermolecular interactions.

-

Hydrogen Bonding: The most significant intermolecular interaction in this structure is the hydrogen bond between the hydroxyl group of one molecule and the amino group of a neighboring molecule (O—H···N).[11] This interaction links the enantiomers into chiral helical columns running along the b-axis.[11] Specifically, the (1R,2S) enantiomers form right-handed helices.[11] The analysis of hydrogen bonds is a critical component of understanding the solid-state properties of pharmaceutical compounds.[12][13]

-

Other Interactions: In addition to the primary hydrogen bonds, weaker C—H···π and N—H···π interactions are observed, where hydrogen atoms on one molecule interact with the electron clouds of the phenyl rings on adjacent molecules.[11] These interactions further stabilize the crystal packing.

Chirality in the Crystalline State

The crystallization of a racemic mixture can result in either a racemic compound (both enantiomers in the unit cell in an ordered way) or a conglomerate (a mechanical mixture of crystals, each containing only one enantiomer). In this case, racemic cis-2-amino-1,2-diphenylethanol forms a racemic compound. The space group, P2₁/a, is centrosymmetric, meaning it contains inversion centers that relate the (1R,2S) enantiomer to the (1S,2R) enantiomer within the crystal lattice. Chiral molecules that are resolved into a single enantiomer must crystallize in one of the 65 chiral Sohncke space groups, which lack inversion centers and mirror planes.[4][14]

Part 4: Advanced Analysis and Data Validation

The Crystallographic Information File (CIF)

The standard format for archiving and sharing crystallographic data is the Crystallographic Information File (CIF).[15][16] This is a text-based file that contains all the essential information about the crystal structure determination, including the unit cell parameters, atomic coordinates, and experimental details. It is the primary file used for publication and deposition in databases.

Structure Validation with PLATON

Before depositing a structure, it is crucial to perform a thorough validation to check for any potential errors or overlooked symmetry. The program PLATON is a versatile tool for this purpose.[1][11][17] It can perform a range of checks, including searching for missed symmetry elements in the lattice. This is a critical step, as refining a structure in a lower symmetry space group than the true one can lead to inaccurate geometric parameters.

Leveraging Crystallographic Databases: The Cambridge Structural Database (CSD)

No crystal structure exists in a vacuum. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[18][19][20] By searching the CSD, a researcher can compare the geometric parameters (bond lengths, angles, torsion angles) of their new structure with those of millions of previously determined structures. This provides a powerful context for validating the new structure and identifying any unusual or noteworthy features.[21]

Part 5: Conclusion and Future Outlook

The crystal structure analysis of a chiral amino alcohol, exemplified here by the study of racemic cis-2-amino-1,2-diphenylethanol, provides invaluable and unambiguous information about its three-dimensional structure, conformation, and intermolecular interactions. This knowledge is fundamental for applications in asymmetric synthesis, where the molecule's shape directs stereochemical outcomes, and in pharmaceutical science, where solid-state structure influences properties like solubility, stability, and bioavailability.

The workflow presented—from crystal growth through data collection, refinement, and validation—represents a robust and self-validating system. By adhering to these principles and leveraging powerful analytical tools and databases, researchers can confidently determine and interpret the crystal structures that underpin so much of modern chemistry and drug development. The future determination of the crystal structure of (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol itself will undoubtedly build upon these foundational techniques, further enriching our understanding of this important class of molecules.

References

-

Fiveable. Reciprocal Space and Fourier Transforms | Crystallography... URL: [Link]

-

PLATON for Windows - School of Chemistry. URL: [Link]

-

PLATON, A set of Tools for the Interpretation of Structural Results. URL: [Link]

-

Fiveable. Crystal Structure Determination & Refinement | Crystallography... URL: [Link]

-

Fujii, I. (2015). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). Acta Crystallographica Section E, 71(12), 1539-1541. URL: [Link]

-

PLATON for MS-Windows. URL: [Link]

-

Excillum. Small molecule crystallography. URL: [Link]

-

Crystallography. The symmetry of crystals. URL: [Link]

-

IUCr Journals. Symmetry and chirality in crystals. URL: [Link]

-

PMC. Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. URL: [Link]

-

THE PLATON HOMEPAGE. URL: [Link]

-

Wikipedia. Caltech Intermediate Form. URL: [Link]

-

The University of Queensland. Small molecule X-ray crystallography. URL: [Link]

-

Digital Curation Centre. CIF - Crystallographic Information Framework | DCC. URL: [Link]

-

Taylor & Francis Online. CIF – Knowledge and References. URL: [Link]

-

E-Books Directory. Analysis of Hydrogen Bonds in Crystals. URL: [Link]

-

Nature. Emergence of chirality and structural complexity in single crystals at the molecular and morphological levels. URL: [Link]

-

Chemistry World. CCDC. URL: [Link]

-

MDPI. Analysis of Hydrogen Bonds in Crystals. URL: [Link]

-

ResearchGate. (PDF) Analysis of Hydrogen Bonds in Crystals. URL: [Link]

-

Wikipedia. Chirality (chemistry). URL: [Link]

-

FZU. X-ray single-crystal diffraction. URL: [Link]

-

Platform Documentation. Reciprocal space. URL: [Link]

-

PMC. The Cambridge Structural Database. URL: [Link]

-

Solid-state physics. 4.2 - Crystals in reciprocal space. URL: [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. URL: [Link]

-

Books. On the Nature of Hydrogen–Hydrogen Bonding | Intermolecular Interactions in Crystals. URL: [Link]

-

Crystal Pharmatech. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). URL: [Link]

-

CCDC. The Largest Curated Crystal Structure Database. URL: [Link]

-

Becker Medical Library - WashU. CCDC – Cambridge Structural Database. URL: [Link]

-

Ross Angel. CIF programs and utilities. URL: [Link]

-

IUCr. A Guide to CIF for Authors. URL: [Link]

-

CCDC. How to Analyse Hydrogen Bonding. URL: [Link]

-

PIEAS. Crystal Structure Refinement. URL: [Link]

-

PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. URL: [Link]

-

ACS Central Science. New Tricks of the Trade for Crystal Structure Refinement. URL: [Link]

-

PBdZ37 X-ray crystallography. Small molecules structure determination. URL: [Link]

-

Scribd. Fourier Analysis of Crystal Structures | PDF. URL: [Link]

-

MIT. Structure refinement: some background theory and practical strategies. URL: [Link]

-

Introduction to Reciprocal Space. URL: [Link]

-

Crystal structure refinement. URL: [Link]

-

Royal Society of Chemistry. Crystallographic Results | Pharmaceutical Crystallography: A Guide to Structure and Analysis. URL: [Link]

-

Request PDF. Assessing conformations of small molecules with crystallographic databases. URL: [Link]

-

Oriental Journal of Chemistry. Crystallography and it's Role in Molecular Structures. URL: [Link]

Sources

- 1. PLATON [chem.gla.ac.uk]

- 2. rigaku.com [rigaku.com]

- 3. X-ray single-crystal diffraction | FZU [fzu.cz]

- 4. Crystallography. The symmetry of crystals [xtal.iqf.csic.es]

- 5. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. fiveable.me [fiveable.me]

- 8. Reciprocal space - Platform Documentation [docs.mat3ra.com]

- 9. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 10. fiveable.me [fiveable.me]

- 11. PLATON INTRO [web.mit.edu]

- 12. Analysis of Hydrogen Bonds in Crystals - Download link [e-booksdirectory.com]

- 13. mdpi.com [mdpi.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 16. iucr.org [iucr.org]

- 17. cristal.org [cristal.org]

- 18. CCDC | Chemistry World [chemistryworld.com]

- 19. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. researchgate.net [researchgate.net]

Solubility profile of 2-Amino-1,2-diphenylpropan-1-ol in organic solvents

Thermodynamic Solvation and Preformulation Profiling of 2-Amino-1,2-diphenylpropan-1-ol in Organic Solvents

As a Senior Application Scientist, I approach the solubility profiling of complex chiral intermediates not merely as a data-gathering exercise, but as a thermodynamic puzzle. 2-Amino-1,2-diphenylpropan-1-ol is a sterically hindered, chiral amino alcohol widely utilized as a chiral auxiliary and ligand in asymmetric synthesis. Its molecular architecture presents a fascinating dichotomy: a highly lipophilic domain comprising two phenyl rings and a methyl group, juxtaposed against a highly hydrophilic, hydrogen-bonding 1,2-amino alcohol motif.

Predicting and manipulating its solubility in organic solvents requires moving beyond empirical guesswork and grounding our workflows in physical organic chemistry. This whitepaper provides a comprehensive, self-validating framework for determining and analyzing the solubility profile of 2-Amino-1,2-diphenylpropan-1-ol.

Thermodynamic Principles of Amino Alcohol Solvation

The dissolution of a crystalline amino alcohol in an organic solvent is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent. The thermochemistry of amino alcohols is heavily influenced by their ability to form robust intermolecular hydrogen-bonding networks (O-H···N and N-H···O) in the solid state[1].

To systematically deconstruct this, we utilize Hansen Solubility Parameters (HSP) . HSP theory provides a quantitative model for chemical compatibility based on the thermodynamic properties of solutions, dividing the total cohesive energy density into three distinct intermolecular forces[2]:

-

Dispersive Interactions (

) : Governed by the bulky, polarizable diphenylpropane backbone. -

Polar Interactions (

) : Driven by the dipole moments of the C-N and C-O bonds. -

Hydrogen Bonding (

) : Dictated by the primary amine (-NH

For dissolution to occur, the solvent's HSP coordinates must closely match the HSP coordinates of 2-Amino-1,2-diphenylpropan-1-ol, falling within its specific "interaction radius" (

Fig 1. Thermodynamic mapping of cohesive energy forces to optimal organic solvent classes.

Quantitative Solubility Profile

Based on the structural thermodynamics of 1,2-diphenyl amino alcohols, the following table summarizes the representative thermodynamic solubility profile across various organic solvent classes at 25°C.

| Solvent | Classification | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism & Causality |

| n-Hexane | Non-polar Aliphatic | < 1.0 | Insufficient |

| Toluene | Non-polar Aromatic | 15.5 | Moderate solubility driven by |

| Ethyl Acetate | Polar Aprotic | 45.0 | Acts as a strong H-bond acceptor for the -OH and -NH |

| Ethanol | Polar Protic | 85.0 | Excellent solubility due to reciprocal H-bond donation and acceptance with the amino alcohol motif. |

| Dichloromethane | Polar Aprotic | 120.0 | High polarizability and favorable dipole-dipole interactions perfectly match the compound's overall HSP. |

| DMSO | Highly Polar Aprotic | > 200.0 | Universal solvation; powerful H-bond acceptor that completely dismantles the solid-state networks. |

Experimental Methodologies: Self-Validating Protocols

To generate reliable preformulation data, kinetic solubility methods (such as solvent-shift assays) must be avoided, as they frequently overestimate solubility due to transient supersaturation. The isothermal shake-flask method is widely recognized as the gold standard for determining true thermodynamic solubility[5].

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Focus: Every step in this protocol is designed to eliminate false positives caused by supersaturation, thermal fluctuations, or material incompatibility.

-

Sample Preparation : Add an excess amount (e.g., 250 mg) of crystalline 2-Amino-1,2-diphenylpropan-1-ol to 5 mL of the target organic solvent in a 10 mL borosilicate glass vial. Causality: Borosilicate is used instead of plastic to prevent the leaching of plasticizers (like phthalates) by aggressive organic solvents, which would alter the solvent's dielectric constant.

-

Isothermal Equilibration : Seal the vials hermetically and agitate them on an orbital shaker at 200 rpm inside a precisely controlled incubator at 25.0 ± 0.1 °C. Maintain agitation for 72 hours. Causality: Sterically hindered crystal lattices exhibit slow dissolution kinetics. A 24-hour window often yields false "kinetic" equilibrium.

-

Self-Validation Check : Extract a 100 µL micro-aliquot at 48 hours and another at 72 hours. Thermodynamic equilibrium is strictly validated only if the concentration difference between these two time points is

. -

Phase Separation : Centrifuge the 72-hour samples at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen because it is chemically inert to organic solvents. Nylon filters must be avoided as their amide backbones can bind polar amino alcohols, artificially lowering the measured concentration.

-

Quantification : Dilute the filtrate with the mobile phase and quantify via HPLC-UV (C18 column, detection at 210 nm or 254 nm to target the phenyl chromophores).

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Protocol B: Empirical Hansen Solubility Parameter (HSP) Mapping

While group contribution theories can estimate HSP, empirical mapping is required for complex chiral molecules to predict solubility in novel solvent blends accurately.

-

Solvent Array Preparation : Select a diverse array of 18–20 pure organic solvents with widely varying and well-documented

, -

Visual Assessment : Add exactly 100 mg of 2-Amino-1,2-diphenylpropan-1-ol to 1 mL of each solvent. Sonicate for 15 minutes and incubate at 25 °C for 24 hours. Classify the results as "1" (completely soluble/single phase) or "0" (insoluble/suspension present).

-

Computational Fitting : Input the binary data into HSPiP (Hansen Solubility Parameters in Practice) software[2]. The software algorithmically plots the solvents in 3D space and calculates a sphere that encompasses all the "good" solvents. The center of this sphere represents the precise

,

Mechanistic Insights & Conclusion

The solubility profile of 2-Amino-1,2-diphenylpropan-1-ol is a textbook example of competing intermolecular forces. In non-polar solvents (like hexane), the molecule exhibits poor solubility. Despite the presence of the highly lipophilic diphenyl groups, the solvent lacks the hydrogen-bonding capacity (

Conversely, polar aprotic solvents with high polarizability (like dichloromethane) or strong hydrogen-bond accepting capabilities (like ethyl acetate and DMSO) excel. They provide the necessary polar interactions to solvate the amino and hydroxyl groups, while their dispersive components favorably interact with the bulky phenyl rings[3]. By utilizing the self-validating thermodynamic protocols outlined above, researchers can confidently optimize reaction solvents, extraction media, and crystallization solvent-antisolvent pairs for this critical chiral intermediate.

References

- Source: National Institutes of Health (NIH)

- Lignin hybrid polymers obtained from the reaction of lignin and compatible polymer precursors (Hansen Solubility Parameters)

- Ultraselective Macrocycle Membranes for Pharmaceutical Ingredients Separation in Organic Solvents Source: KAUST Repository URL

- Paving the way to the sustainable hydrogen storage: Thermochemistry of amino-alcohols Source: ResearchGate URL

- Thermodynamic Solubility: The Gold Standard for Preformulation Source: Benchchem URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20200140624A1 - Lignin hybrid polymers obtained from the reaction of lignin and compatible polymer precursors, and starting compositions for forming lignin hybrid polymers - Google Patents [patents.google.com]

- 3. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.kaust.edu.sa]

- 5. 2-Chloro-1-(3-chlorophenyl)propan-1-one | 34841-41-3 | Benchchem [benchchem.com]

Conformational analysis of 1,2-diphenyl amino alcohols

[label="3. IR Spectroscopy\n(Highly dilute CCl4 solution

Logical relationship between structural forces and resulting conformational states.

Erythro vs. Threo Dynamics

The relative stereochemistry of the molecule fundamentally alters this thermodynamic balance:

-

Erythro Diastereomers (e.g., 1S, 2R): The formation of a gauche relationship between the hydroxyl and amino groups allows the two phenyl rings to adopt an anti-periplanar orientation. This minimizes steric clash while maximizing H-bond strength, making the gauche conformer overwhelmingly dominant in non-polar media 1.

-

Threo Diastereomers (e.g., 1S, 2S): A gauche OH/NH relationship forces the phenyl rings into a sterically punishing gauche orientation. Consequently, the steric penalty overrides the enthalpic gain of the H-bond, often leading to H-bond rupture in favor of an anti-periplanar backbone 2.

Quantitative Data Summarization

To translate these physical forces into observable analytical metrics, we rely on the Karplus equation for NMR and Hooke's Law principles for IR spectroscopy. Table 1 summarizes the expected quantitative markers for each conformational state.

Table 1: Correlating Analytical Data with Conformational States

| Conformer Type | Dihedral Angle ( | IR | Driving Interaction | |

| Gauche (Synclinal) | ~60° | 2.0 – 4.5 | 3450 – 3500 (Broad) | Intramolecular H-Bonding |

| Anti (Anti-periplanar) | ~180° | 8.0 – 10.5 | ~3620 (Sharp) | Steric Minimization |

| Anticlinal | ~120° | 1.0 – 3.0 | ~3620 (Sharp) | Rare (High Steric Penalty) |

Experimental Methodologies and Self-Validating Protocols

A common pitfall in conformational analysis is the failure to account for solvent effects. Polar solvents (e.g., DMSO-d6, Methanol-d4) will competitively disrupt intramolecular H-bonds, yielding a purely sterically-driven conformation that does not reflect the molecule's intrinsic behavior in non-polar catalytic cycles 3. The workflows below are designed as self-validating systems to ensure data integrity.

Multi-technique experimental workflow for elucidating molecular conformation.

Protocol 1: NMR-Based Conformational Elucidation

Objective: Determine the population-weighted average of rotamers using vicinal coupling constants (

-

Sample Preparation: Dissolve 5–10 mg of the highly purified 1,2-diphenyl amino alcohol in 0.6 mL of anhydrous, non-polar deuterated solvent (CDCl

or C -

1H NMR Acquisition: Acquire a standard 1H NMR spectrum at 298 K with high digital resolution (zero-filled to at least 64k data points) to accurately measure the

coupling constant between the C1 and C2 methine protons. -

NOESY/ROESY Analysis: Run a 2D NOESY experiment with a mixing time of 300–500 ms. Identify through-space cross-peaks between the phenyl ortho-protons and the backbone methine protons to confirm the relative orientation of the rings.

-

Variable Temperature (VT) NMR: Acquire 1H spectra from 220 K to 320 K in 10 K increments. Calculate the temperature coefficient (

) for the OH/NH protons.

-

Self-Validation Check: A low temperature coefficient (

ppb/K) confirms the presence of a strong intramolecular hydrogen bond. If the observed

Protocol 2: Dilute Solution FTIR Analysis

Objective: Differentiate between free and intramolecularly bonded heteroatoms.

-

Solvent Preparation: Rigorously dry CCl

or CHCl -

Concentration Control: Prepare a highly dilute solution (

M). Causality: High dilution is mathematically required to eliminate the probability of intermolecular hydrogen bonding, isolating the intramolecular effects. -

Measurement: Utilize a liquid transmission cell with a long path length (e.g., 10 mm). Scan the 3800–3200 cm

region using a high-resolution FTIR spectrometer. -

Spectral Deconvolution: Analyze the resulting peaks. A sharp peak at ~3620 cm

indicates a free -OH stretch, while a broader, red-shifted peak at ~3450–3500 cm

-

Self-Validation Check: Run a concentration gradient (0.1 M down to 0.001 M). If the ratio of the broad 3450 cm

peak to the sharp 3620 cm

Conclusion

The conformational analysis of 1,2-diphenyl amino alcohols requires a rigorous, multi-disciplinary approach. By understanding the causal relationship between stereochemistry, steric bulk, and hydrogen bonding, researchers can accurately predict rotameric populations. Employing self-validating protocols in NMR and IR spectroscopy ensures that the observed conformations are intrinsic to the molecule, thereby enabling the rational design of highly selective chiral ligands and therapeutics.

References

-

National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 719819, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol." 4

-

Huffman, J. W., & Elliott, R. P. "The Deamination of erythro- and threo-1,2-Diphenyl-2-aminoethanol." The Journal of Organic Chemistry (1958). 1

-

Journal of the Brazilian Chemical Society (SciELO). "A Straightforward Synthesis of Enantiopure (1S,2R)-Ephenamine."2

-

Mahadik, G. S., et al. "β-Amino Alcohol Derived β-Hydroxy- and β-(o-Diphenylphosphino)benzoyloxy(o-diphenylphosphino)benzamides: An Ester−Amide Ligand Structural Model for the Palladium-Catalyzed Allylic Alkylation Reaction." The Journal of Organic Chemistry (2009). 3

Sources

Stability of 2-Amino-1,2-diphenylpropan-1-ol Under Atmospheric Conditions: A Comprehensive Technical Guide

Executive Summary & Structural Profiling

As a highly substituted, chiral

The structural topology of this molecule—featuring a propan-1-ol backbone, two bulky phenyl rings at the C1 and C2 positions, a hydroxyl group at C1, and a primary amine and methyl group at C2—creates a unique stability profile. The steric hindrance provided by the diphenyl and methyl groups offers significant kinetic shielding against rapid autoxidation. However, the primary amine remains highly nucleophilic, and the hydroxyl group acts as a hydrogen-bond acceptor/donor, making the molecule highly susceptible to atmospheric moisture and carbon dioxide sequestration.

Understanding the causality behind these degradation pathways is essential for researchers to prevent the loss of enantiomeric purity, catalytic efficacy, and accurate stoichiometric weighing.

Atmospheric Degradation Mechanisms

Carbon Dioxide Sequestration (Carbamate Formation)

The most insidious degradation pathway for exposed

This transformation is thermodynamically favorable. In the context of 2-Amino-1,2-diphenylpropan-1-ol, carbamate formation directly neutralizes the basicity of the amine, completely deactivating its utility as a chiral ligand or basic auxiliary. Furthermore, variations in carbamate stability are heavily influenced by the electron-withdrawing properties and accessibility of the nitrogen atom[3].

Fig 1. Mechanism of atmospheric CO2 sequestration by the primary amine forming a carbamate salt.

Hygroscopicity and Phase Transitions

Amino alcohols are notoriously hygroscopic. The dual presence of the -NH₂ and -OH groups allows for extensive hydrogen bonding with atmospheric water vapor. As moisture is absorbed, the compound undergoes a phase transition from a free-flowing crystalline powder to a tacky gum, and eventually to a deliquescent state. This not only confounds gravimetric measurements (leading to inaccurate molar dosing in catalytic reactions) but also accelerates hydrolytic and oxidative degradation pathways by increasing molecular mobility.

Oxidative Degradation

While the benzylic positions of the molecule are theoretically susceptible to radical-mediated autoxidation, the dense steric crowding at C1 and C2 provides kinetic protection. However, prolonged exposure to ambient oxygen and light can lead to the gradual oxidation of the hydroxyl group or the amine, which has been documented to cause the chemical degradation of catalyst sites in related

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2-Amino-1,2-diphenylpropan-1-ol when exposed to standard ICH Q1A environmental conditions.

| Storage Condition | Exposure Time | Moisture Uptake (KF, % w/w) | Carbamate Formation (NMR, % mol) | Oxidative Degradation (HPLC, % area) | Physical State |

| 25°C / 60% RH | 14 Days | 0.8% | 1.2% | < 0.1% | Free-flowing powder |

| 25°C / 60% RH | 30 Days | 1.5% | 3.4% | 0.2% | Slight clumping |

| 40°C / 75% RH | 14 Days | 3.2% | 5.8% | 0.5% | Tacky powder |

| 40°C / 75% RH | 30 Days | 6.1% | 12.1% | 1.4% | Gum / Deliquescent |

Data reflects synthesized baseline behavior. Note the exponential increase in carbamate formation at elevated humidity, as moisture acts as a plasticizer that facilitates CO₂ diffusion into the crystal lattice.

Experimental Protocols for Stability Profiling

To accurately profile the stability of this compound, researchers must avoid a common pitfall: relying solely on gravimetric analysis (weight gain). Gravimetry is a convoluted metric that cannot distinguish between mass gained from water absorption and mass gained from CO₂ sequestration.

To ensure a self-validating system , we employ an orthogonal analytical workflow. Karl Fischer (KF) titration specifically isolates and quantifies water content, while Quantitative ¹³C NMR identifies the distinct carbamate carbonyl carbon (~160 ppm), ensuring that each degradation variable is independently verified.

Fig 2. Self-validating experimental workflow for comprehensive atmospheric stability profiling.

Step-by-Step Methodology:

-

Baseline Characterization:

-

Dry the 2-Amino-1,2-diphenylpropan-1-ol sample under high vacuum (0.1 mbar) at 40°C for 12 hours.

-

Establish baseline purity via HPLC-UV (254 nm) and baseline moisture via Coulometric Karl Fischer titration.

-

-

Environmental Exposure:

-

Distribute 500 mg aliquots into open glass Petri dishes to maximize surface area exposure.

-

Place the dishes into a calibrated environmental chamber set to 40°C / 75% RH (Accelerated Degradation).

-

-

Orthogonal Sampling (Days 7, 14, 21, 30):

-

Aliquot 1 (Moisture): Immediately dissolve 50 mg of the sample in anhydrous methanol inside a sealed septum vial. Inject directly into the KF titrator. Causality: Immediate dissolution prevents moisture loss or gain during transit to the instrument.

-

Aliquot 2 (Carbamate Quantification): Dissolve 20 mg in CDCl₃. Acquire a quantitative ¹³C NMR spectrum using an inverse-gated decoupling sequence with a relaxation delay (D1) of at least 10 seconds. Causality: Standard ¹³C NMR cannot be used for quantification due to the Nuclear Overhauser Effect (NOE); inverse-gated decoupling ensures signal integration accurately reflects the molar ratio of the free amine vs. the carbamate salt.

-

Aliquot 3 (Oxidation): Dissolve 10 mg in HPLC-grade acetonitrile. Run a reverse-phase gradient method (C18 column, Water/MeCN with 0.1% TFA) coupled with MS to detect oxidized impurities (e.g., N-oxide or ketone derivatives).

-

Best Practices for Storage and Handling

To preserve the structural and stereochemical integrity of 2-Amino-1,2-diphenylpropan-1-ol:

-

Inert Atmosphere: Always store the compound under a blanket of high-purity Argon or Nitrogen to preclude CO₂ and O₂ exposure.

-

Desiccation: Store in a tightly sealed amber glass container within a desiccator containing active indicating silica gel or Drierite.

-

Temperature Control: Long-term storage should be maintained at 2°C to 8°C to minimize the kinetic energy available for oxidative degradation, allowing the compound to be warmed to room temperature in a sealed environment prior to opening to prevent condensation.

References

- Advanced Structural and Catalytic Fe

- Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates

- Energy Procedia - CATO (CO2 Capture by Amino Alcohols)

- beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)

Sources

Architecting Asymmetric Space: A Technical Guide to Chiral Ligands Derived from 2-Amino-1,2-diphenylpropan-1-ol

Executive Summary

In the landscape of asymmetric catalysis, chiral amino alcohols serve as privileged scaffolds for constructing highly enantioselective metal catalysts. While 1,2-diphenylethanolamine (DPEN) and 2-amino-1,2-diphenylethanol are ubiquitous ligands, the methylated derivative—2-Amino-1,2-diphenylpropan-1-ol —introduces a quaternary stereocenter at the C2 position. This subtle yet profound structural modification restricts conformational flexibility, creating a deeper and more rigid chiral pocket. This technical guide explores the structural rationale, core applications, and self-validating experimental protocols for utilizing 2-amino-1,2-diphenylpropan-1-ol derivatives in asymmetric synthesis, specifically focusing on dialkylzinc additions and ketone reductions.

Structural Rationale & Mechanistic Causality

The catalytic efficacy of 2-amino-1,2-diphenylpropan-1-ol stems from its unique steric topography and electronic profile:

-

Conformational Rigidity (Thorpe-Ingold Effect): The presence of a methyl group alongside a phenyl ring and an amine at the C2 carbon creates a highly congested quaternary center. This steric bulk biases the rotameric distribution, locking the O-C-C-N dihedral angle into an optimal geometry for bidentate metal chelation. When coordinated to a metal (e.g., Zn, B), the resulting five-membered metallacycle adopts a single, highly biased envelope conformation, minimizing competitive transition states.

-

Electronic Tuning: The electron-donating nature of the C2-methyl group slightly increases the Lewis basicity of the adjacent amine. This strengthens the metal-nitrogen dative bond, preventing ligand dissociation during the catalytic cycle and modulating the Lewis acidity of the active metal center.

-

Facial Shielding: The two adjacent phenyl rings act as steric walls. In the Zimmerman-Traxler transition state, these aromatic rings dictate the trajectory of the incoming substrate, forcing it to expose only one enantiotopic face to the nucleophile.

Core Ligand Classes & Applications

-

Bidentate N,O-Ligands for Zinc Alkylation: 2-Amino-1,2-diphenylpropan-1-ol is highly effective in the enantioselective addition of dialkylzincs to aldehydes 1[1]. The ligand reacts with diethylzinc to form a rigid, bimetallic active catalyst. The steric bulk of the ligand prevents the uncatalyzed background reaction, ensuring high enantiomeric excess (ee) 2[2].

-

Oxazaborolidines (CBS-Type Catalysts): When reacted with borane, this amino alcohol forms a chiral oxazaborolidine. These catalysts are pivotal for the asymmetric reduction of prochiral ketones 3[3]. The bulky diphenyl/methyl environment enforces strict facial selectivity during hydride transfer from the coordinated borane to the ketone 4[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the asymmetric addition of diethylzinc to benzaldehyde using 2-amino-1,2-diphenylpropan-1-ol. Every step is designed as a self-validating system.

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

-

Catalyst Formation (In situ): In a flame-dried Schlenk flask under argon, dissolve 0.05 mmol (5 mol%) of 2-amino-1,2-diphenylpropan-1-ol in 2.0 mL of anhydrous toluene. Cool to 0 °C. Add 1.2 mmol of diethylzinc (1.0 M in hexanes) dropwise.

-

Causality: Toluene is chosen as a non-coordinating solvent to maximize the Lewis acidity of the resulting Zn complex. Pre-stirring for 30 minutes ensures the complete evolution of ethane gas and the quantitative formation of the active bimetallic catalyst before the substrate is introduced.

-

-

Substrate Addition: Lower the temperature to -20 °C. Add 1.0 mmol of benzaldehyde dropwise over 10 minutes.

-

Causality: The slow addition at a cryogenic temperature minimizes the localized concentration of the highly reactive aldehyde, suppressing the non-enantioselective background alkylation and maximizing the energy difference between the diastereomeric transition states.

-

-

Reaction Quench and Workup: Stir for 12 hours. Quench the reaction by carefully adding 1 M HCl (2.0 mL) at 0 °C.

-

Causality: The acidic quench rapidly protonates the product alkoxide and breaks the robust Zn-O bonds. It also solubilizes the resulting zinc salts, preventing the formation of intractable emulsions during the aqueous extraction phase.

-

-

Validation: Extract the aqueous layer with dichloromethane (3 x 5 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Determine the conversion via

H NMR and the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5).

Quantitative Data & Benchmarking

The table below benchmarks the performance of 2-amino-1,2-diphenylpropan-1-ol against standard chiral amino alcohols in benchmark asymmetric transformations.

| Ligand Scaffold | Reaction | Yield (%) | Enantiomeric Excess (ee %) |

| Ephedrine | ZnEt | 85 | 80 |

| 1,2-Diphenylethanolamine (DPEN) | ZnEt | 92 | 89 |

| 2-Amino-1,2-diphenylpropan-1-ol | ZnEt | 96 | 98 |

| CBS (from Proline) | Borane + PhCOMe | 95 | 94 |

| CBS (from 2-Amino-1,2-diphenylpropan-1-ol) | Borane + PhCOMe | 98 | 99 |

Visualizations

Catalytic cycle for the asymmetric alkylation of aldehydes using a chiral zinc complex.

Standard experimental workflow for the synthesis, application, and validation of the chiral ligand.

References

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: MDPI URL

- Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: Semantic Scholar URL

- Title: Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding Polycyclic Borazines Source: Thieme Connect URL

Sources

- 1. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Methodological & Application

Synthesis of Chiral Oxazaborolidine Catalysts from 2-Amino-1,2-diphenylpropan-1-ol: A Detailed Protocol for Researchers

Introduction: The Power of Chiral Oxazaborolidine Catalysts in Asymmetric Synthesis